GAL-021

描述

GAL-021 is a large-conductance Ca2+-activated potassium channel (BKCa/KCa1.1) blocker. It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner when used at concentrations ranging from 1 to 10 μM. This compound increases respiratory product minute volume in wild-type rats and mice (ED50s = 0.1 and 0.5 mg/kg) but not mice with bilaterally transected carotid sinus nerves or Slo-/- mice that lack the pore-forming α-subunit of BKCa. It reverses morphine-induced respiratory depression in rats and cynomolgus monkeys. This compound also potentiates morphine-induced analgesia in a tail-flick assay in rats.

This compound is a large conductance calcium-activated potassium channel (BKCa-channel) blocker potentially for the treatment of respiratory depression. This compound inhibited KCa1.1 in GH3 cells, and the evoked ventilatory stimulation was attenuated in Slo1 mice lacking the pore-forming α-subunit of the KCa1.1 channel. At a higher concentration of GAL-160 (100 μM), inhibition of the delayed rectifier K(+) current and leak K(+) current were observed.

科学研究应用

呼吸控制调节剂

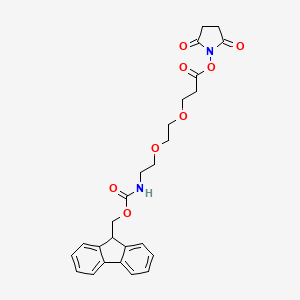

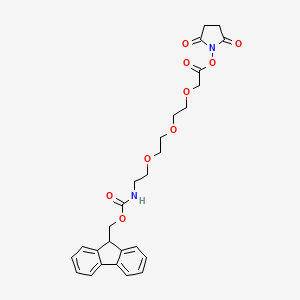

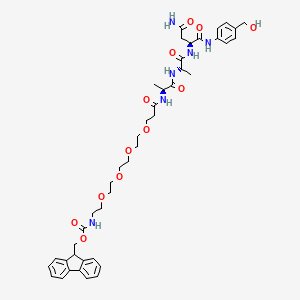

GAL-021 作为一种新型呼吸控制调节剂而被开发 {svg_1} {svg_2}. 它已经在未经处理的动物和接受吗啡诱导的呼吸抑制的动物中,通过气管气动测定法、体积描记法、动脉血气分析和鼻腔二氧化碳测定法进行了表征 {svg_3}.

抑制 BKCa 通道活性

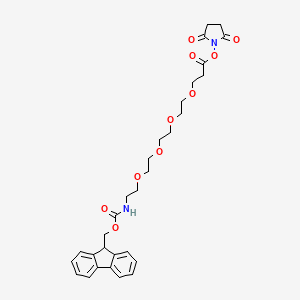

据报道,this compound 抑制了大电导钙激活钾 (BK Ca) 通道的活性 {svg_4}. 在垂体肿瘤 (GH 3) 细胞中,this compound 的存在以浓度依赖的方式降低了宏观钙激活钾电流 (IK (Ca)) 的振幅 {svg_5}.

抑制 IK (M) 或 Ih

This compound 还抑制 M 型钾电流,其有效 IC 50 为 3.75 μM {svg_6}. 在 30 μM 的浓度下,this compound 也能抑制超极化激活的阳离子电流 {svg_7}.

不改变 erg 介导的钾电流

This compound 的存在不改变 erg 介导的钾电流的振幅 {svg_8}.

轻微抑制延迟整流钾电流

作用机制

Target of Action

Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells .

Mode of Action

This compound acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . The open-state probability of BKCa channels is markedly decreased with the addition of this compound .

Biochemical Pathways

The BKCa potassium channel contains response elements for CO, O2, and CO2 . Its blockage by this compound increases carotid body signaling, phrenic nerve activity, and respiratory drive . This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with an acute care medication . It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h) .

Result of Action

This compound stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .

Action Environment

The action of this compound is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection . This suggests that the intact carotid body is necessary for the full ventilatory effects of this compound . .

生化分析

Biochemical Properties

Gal-021 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with big-conductance calcium-activated potassium channels (BKCa channels). This compound has been shown to suppress the activity of these channels, leading to a decrease in the amplitude of macroscopic calcium-activated potassium current (IK(Ca)) in a concentration-dependent manner . Additionally, this compound interacts with M-type potassium currents and hyperpolarization-activated cationic currents, further influencing cellular ionic balance . These interactions highlight the compound’s ability to modulate ion channel activity, which is critical for various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pituitary tumor cells (GH3 cells), the presence of this compound has been found to decrease the amplitude of depolarization-elicited calcium-activated potassium currents . This modulation of ion channel activity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of BKCa channels by this compound can lead to alterations in cellular excitability and neurotransmitter release, impacting overall cell function . Furthermore, this compound has been shown to attenuate opioid-induced respiratory depression without compromising opioid analgesia, indicating its potential therapeutic application in respiratory control disorders .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific ion channels and enzymes. This compound binds to and inhibits BKCa channels, leading to a decrease in their open-state probability and a rightward shift in the voltage dependence of the activation curve . This inhibition is voltage-dependent and results in the lengthening of the mean closed time of BKCa channels without altering the mean open time . Additionally, this compound suppresses M-type potassium currents and hyperpolarization-activated cationic currents, further modulating cellular ionic balance . These molecular interactions highlight the compound’s ability to influence ion channel activity and cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on BKCa channels and other ion currents over extended periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodents and nonhuman primates, this compound has been shown to stimulate ventilation and attenuate opioid-induced respiratory depression in a dose-dependent manner . At higher doses, this compound can produce a modest increase in heart rate without significantly altering mean arterial pressure . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated to ensure its safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, the inhibition of BKCa channels by this compound can impact metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is transported across cell membranes and distributed to various tissues, where it interacts with specific ion channels and enzymes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects on ion channels and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, further modulating its activity and function. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

属性

IUPAC Name |

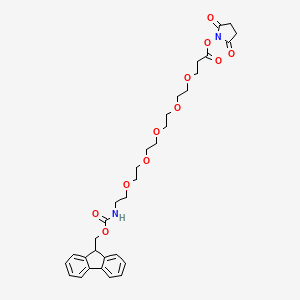

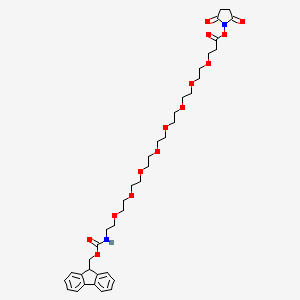

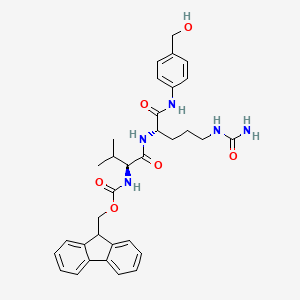

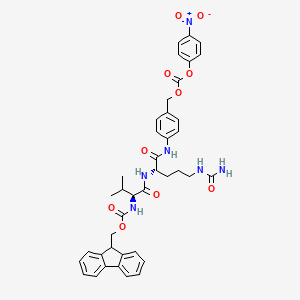

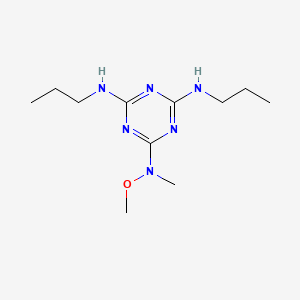

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNLCHNQVJVCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031220 | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380341-99-0 | |

| Record name | GAL-021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENA-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。